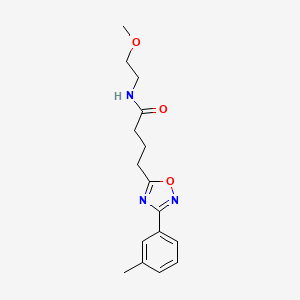
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes play important roles in inflammation and cancer, and their inhibition by N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have interesting biochemical and physiological effects. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its mechanism of action and its effects on different cell types and experimental conditions. Another direction is to explore its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Finally, it would be interesting to investigate the potential use of this compound in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps. The starting materials are m-tolyl hydrazine and 2-bromoethyl methyl ether, which are reacted to form 3-(m-tolyl)-1,2,4-oxadiazole. This intermediate is then reacted with 4-bromo-1-butanol to form N-(2-hydroxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Finally, this compound is treated with methoxyacetyl chloride to form N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in scientific research. It has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in several studies. This compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-5-3-6-13(11-12)16-18-15(22-19-16)8-4-7-14(20)17-9-10-21-2/h3,5-6,11H,4,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUWJYOILYASEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


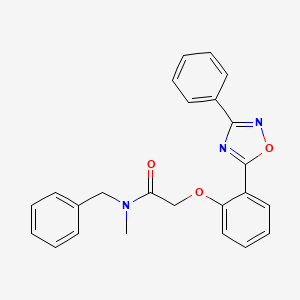
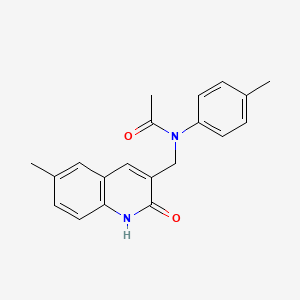
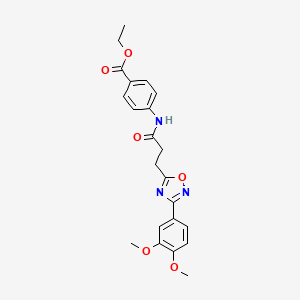


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)
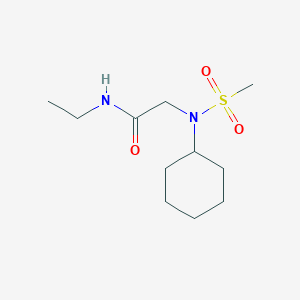

![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)
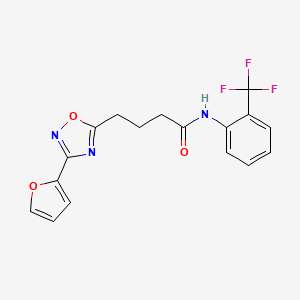
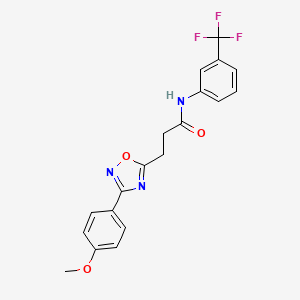
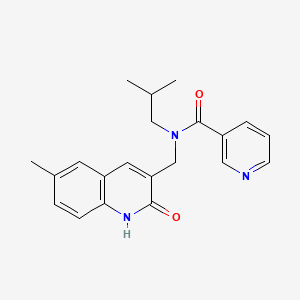
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)